2-(3-Ethynylazetidin-1-yl)acetonitrile
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Overview
Description
2-(3-Ethynylazetidin-1-yl)acetonitrile is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethynylazetidin-1-yl)acetonitrile typically involves the reaction of azetidine derivatives with ethynylating agents. One common method includes the use of ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethynylazetidin-1-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethynyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethylazetidine derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
2-(3-Ethynylazetidin-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethynylazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-1-yl)acetonitrile: Similar structure but lacks the ethynyl group.
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile: Contains an ethylsulfonyl group instead of an ethynyl group.
Uniqueness
2-(3-Ethynylazetidin-1-yl)acetonitrile is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential bioactivity. This makes it a valuable compound for the development of new chemical entities and therapeutic agents .
Properties
Molecular Formula |
C7H8N2 |
---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
2-(3-ethynylazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H8N2/c1-2-7-5-9(6-7)4-3-8/h1,7H,4-6H2 |
InChI Key |
ZJHONJPXVLZAGA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CN(C1)CC#N |
Origin of Product |
United States |
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